molecular formula C19H19F3N2O3S B11068823 methyl (2Z)-3-cyclohexyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-cyclohexyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11068823
M. Wt: 412.4 g/mol
InChI Key: DSWDPSXKHMVCCQ-UHFFFAOYSA-N
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Description

METHYL 3-CYCLOHEXYL-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes a cyclohexyl group, a trifluoromethyl phenyl group, and a thiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-CYCLOHEXYL-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE typically involves multiple steps. One common method includes the condensation of a cyclohexanone derivative with a thioamide, followed by cyclization to form the thiazine ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-CYCLOHEXYL-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

METHYL 3-CYCLOHEXYL-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of METHYL 3-CYCLOHEXYL-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 3-CYCLOHEXYL-4-OXO-2-{[3-(FLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE
  • METHYL 3-CYCLOHEXYL-4-OXO-2-{[3-(CHLOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE

Uniqueness

The uniqueness of METHYL 3-CYCLOHEXYL-4-OXO-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-3,4-DIHYDRO-2H-1,3-THIAZINE-6-CARBOXYLATE lies in the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 3-cyclohexyl-4-oxo-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C19H19F3N2O3S/c1-27-17(26)15-11-16(25)24(14-8-3-2-4-9-14)18(28-15)23-13-7-5-6-12(10-13)19(20,21)22/h5-7,10-11,14H,2-4,8-9H2,1H3

InChI Key

DSWDPSXKHMVCCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)N(C(=NC2=CC=CC(=C2)C(F)(F)F)S1)C3CCCCC3

Origin of Product

United States

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